3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2,5-difluorophenol with 1,3-propanesultone in the presence of a base, followed by chlorination using thionyl chloride . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Introduction of substituents on the aromatic ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, toluene
Catalysts: Lewis acids like aluminum chloride
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters .
Scientific Research Applications
3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: In the study of enzyme inhibitors and protein modification.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride
- 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride
Uniqueness
3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride is unique due to its specific fluorine substitution pattern, which imparts distinct reactivity and selectivity compared to other difluorophenoxy derivatives .
Properties
Molecular Formula |
C9H9ClF2O3S |
---|---|
Molecular Weight |
270.68 g/mol |
IUPAC Name |
3-(2,5-difluorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClF2O3S/c10-16(13,14)5-1-4-15-9-6-7(11)2-3-8(9)12/h2-3,6H,1,4-5H2 |
InChI Key |
OUIJSQCVNBYWAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCS(=O)(=O)Cl)F |
Origin of Product |
United States |
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